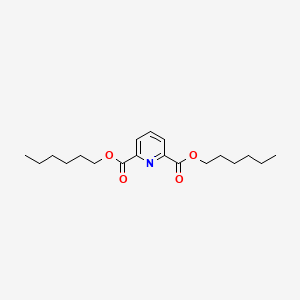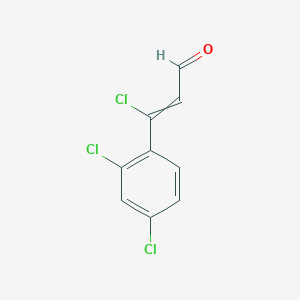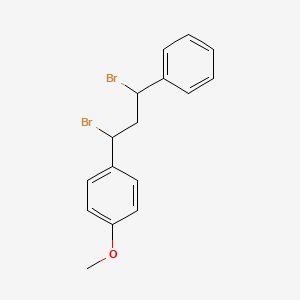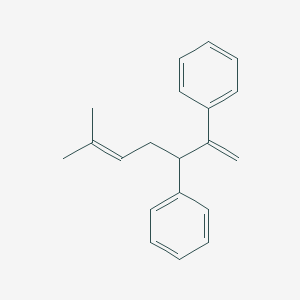
1,1'-(6-Methylhepta-1,5-diene-2,3-diyl)dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diphenyl-6-methyl-1,5-heptadiene is an organic compound that belongs to the class of conjugated dienes. Conjugated dienes are hydrocarbons that contain two double bonds separated by a single bond. This particular compound is characterized by the presence of phenyl groups at the 2 and 3 positions and a methyl group at the 6 position on the heptadiene chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenyl-6-methyl-1,5-heptadiene can be achieved through various synthetic routes. One common method involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a conjugated diene and a dienophile. The reaction typically requires the presence of electron-donating groups on the diene and electron-withdrawing groups on the dienophile to proceed efficiently .
Industrial Production Methods
Industrial production of 2,3-Diphenyl-6-methyl-1,5-heptadiene may involve large-scale Diels-Alder reactions under controlled conditions. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts may also be employed to enhance the reaction rate and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Diphenyl-6-methyl-1,5-heptadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl groups or the double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) under appropriate conditions.
Major Products Formed
Oxidation: Epoxides, ketones, and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
2,3-Diphenyl-6-methyl-1,5-heptadiene has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and stability of conjugated dienes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3-Diphenyl-6-methyl-1,5-heptadiene involves its interaction with molecular targets through its conjugated diene system. The compound can participate in various chemical reactions, such as cycloaddition and substitution, by forming reactive intermediates. These intermediates can interact with biological molecules or other chemical species, leading to the observed effects .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Heptadiene: Another conjugated diene with similar reactivity but different substitution pattern.
2,6-Dimethyl-1,5-heptadiene: Similar structure with methyl groups at different positions.
Penta-1,3-diene: A simpler conjugated diene with fewer substituents.
Uniqueness
2,3-Diphenyl-6-methyl-1,5-heptadiene is unique due to the presence of phenyl groups, which enhance its stability and reactivity. The phenyl groups also provide additional sites for substitution reactions, making it a versatile compound for various applications .
Propiedades
Número CAS |
830345-35-2 |
|---|---|
Fórmula molecular |
C20H22 |
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
(6-methyl-2-phenylhepta-1,5-dien-3-yl)benzene |
InChI |
InChI=1S/C20H22/c1-16(2)14-15-20(19-12-8-5-9-13-19)17(3)18-10-6-4-7-11-18/h4-14,20H,3,15H2,1-2H3 |
Clave InChI |
NHAYRBZKRJCZQY-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC(C1=CC=CC=C1)C(=C)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


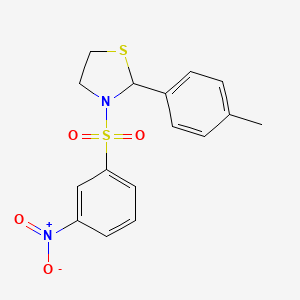
![9-(6-{4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]phenoxy}hexyl)-9H-carbazole](/img/structure/B14223186.png)
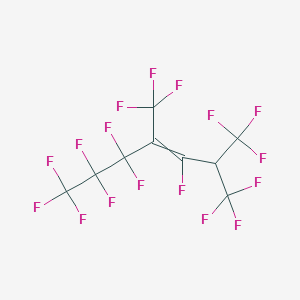
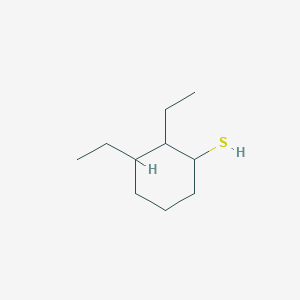
![1-[(Trifluoromethyl)sulfanyl]butan-2-ol](/img/structure/B14223199.png)

![(2S)-1-[2-(3,3-diphenylpropylamino)ethylamino]propan-2-ol](/img/structure/B14223212.png)
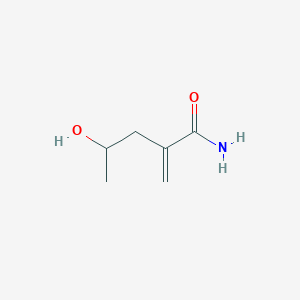
![Methyl 2-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzoate](/img/structure/B14223225.png)
![1H-Imidazole, 1-methyl-2-[(3,4,4-trifluoro-3-butenyl)thio]-](/img/structure/B14223227.png)
![2-Propanone, 1-[(3,5-dimethoxyphenyl)amino]-](/img/structure/B14223234.png)
